3-pyridin-3-yl-4H-1,2-oxazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

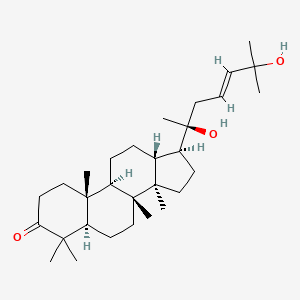

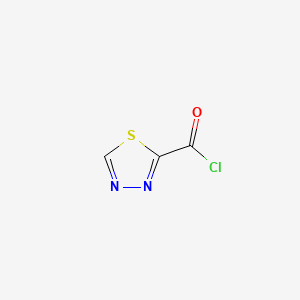

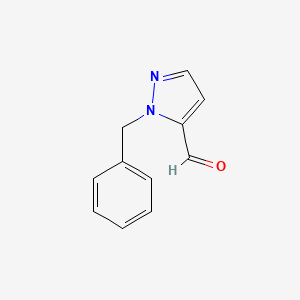

“3-pyridin-3-yl-4H-1,2-oxazol-5-one” is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.14 . The compound is a white powder and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of oxazol-5-one derivatives, which includes “3-pyridin-3-yl-4H-1,2-oxazol-5-one”, involves multi-functional properties . The synthesis process is often carried out using classical methods such as the Erlenmeyer-Plöchl Azlactone Synthesis .Molecular Structure Analysis

The molecular structure of “3-pyridin-3-yl-4H-1,2-oxazol-5-one” is represented by the InChI code: 1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H, (H,9,10,11) .Physical And Chemical Properties Analysis

“3-pyridin-3-yl-4H-1,2-oxazol-5-one” is a white powder . It has a molecular weight of 163.14 and a molecular formula of C7H5N3O2 . The compound is stored at temperatures between 0-5°C .科学的研究の応用

Therapeutic Potential and Drug Development

The oxazolone ring, including its derivatives such as 3-pyridin-3-yl-4H-1,2-oxazol-5-one, has been highlighted for its substantial therapeutic worth. These compounds are known for their effective binding with various enzymes and receptors in biological systems, eliciting a wide range of bioactivities. Research has shown that 1,3,4-oxadiazole-based compounds, sharing structural similarities with oxazolones, exhibit potent therapeutic effects across a broad spectrum of diseases. This includes activities such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory effects, among others. The unique structural feature of the oxazolone ring, with a pyridine type of nitrogen atom, contributes to its significant binding affinity, which is crucial for the development of novel medicinal agents with enhanced activity and reduced toxicity (Verma et al., 2019).

Catalysis and Organic Synthesis

Oxazolone derivatives play a pivotal role in catalysis and organic synthesis, serving as intermediates and ligands in various chemical reactions. Their applicability spans from forming metal complexes to designing catalysts for asymmetric synthesis. The presence of heterocyclic N-oxide motifs, akin to those in oxazolones, demonstrates their importance in recent advancements in chemistry and drug development. These compounds are integral to developing methodologies for asymmetric catalysis, indicating the versatility and potential of oxazolone structures in facilitating complex chemical transformations and enhancing the efficiency of synthetic processes (Li et al., 2019).

Agricultural Chemistry

In the realm of agrochemicals, pyridine-based compounds, including oxazolone derivatives, have emerged as crucial players. Their significance is underscored by their utilization as fungicides, insecticides, acaricides, and herbicides. The discovery processes for these agrochemicals often leverage Intermediate Derivatization Methods (IDM), underscoring the importance of oxazolone and its derivatives in generating novel lead compounds for agricultural applications. This approach has proven essential in meeting the swiftly evolving market requirements and enhancing the discovery efficiency of new agrochemicals (Guan et al., 2016).

将来の方向性

The future directions for “3-pyridin-3-yl-4H-1,2-oxazol-5-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new drugs and therapeutic agents, given the broad range of biological activities exhibited by oxazole derivatives .

特性

IUPAC Name |

3-pyridin-3-yl-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXWLRCPBZNTIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659450 |

Source

|

| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pyridin-3-yl-4H-1,2-oxazol-5-one | |

CAS RN |

101084-94-0 |

Source

|

| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI)](/img/no-structure.png)